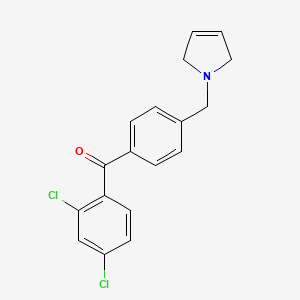

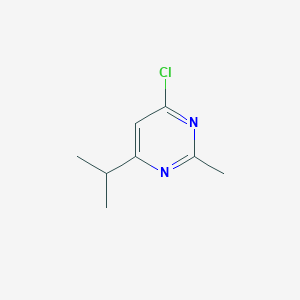

![molecular formula C23H27NO3 B1359626 2,4-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone CAS No. 898761-83-6](/img/structure/B1359626.png)

2,4-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2,4-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone is a complex organic molecule that is likely to have a multifaceted structure involving a benzophenone moiety linked to a spirocyclic component. While the specific compound is not directly discussed in the provided papers, related structures are mentioned, which can give insights into the possible characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of 4-benzoyl-5-phenylfuran-2,3-dione with various spirocyclic and azaspiro compounds. For instance, the reaction with 8-(2-methoxy-5-methylphenyl)-1,3,3,9-tetramethyl-2-azaspiro[4.5]deca-1,7-dien-6-one leads to the formation of a complex cyclopentene-dione with a spirocyclic azaspiro substituent . This suggests that the synthesis of the compound may also involve a similar cyclization or spiro-formation step.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by X-ray diffraction (XRD) analysis, which provides detailed information about the arrangement of atoms within the crystal lattice . Additionally, the geometrical structure of similar molecules has been optimized using density functional theory (DFT), which is a quantum chemical method that can predict the molecular geometry with high accuracy . These techniques would likely be applicable in analyzing the molecular structure of 2,4-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone.

Chemical Reactions Analysis

The related literature indicates that azaspiro compounds can participate in various chemical reactions. For example, azoisoxazole derivatives have been used as reagents for the selective esterification of phenols and benzylic alcohols under Mitsunobu conditions . This implies that the azaspiro moiety in the compound of interest may also confer reactivity that could be exploited in similar esterification reactions or other types of organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various spectroscopic techniques, including IR, UV-vis spectra, and X-ray diffraction analysis . These methods provide information on the electronic structure, intermolecular interactions, and crystal packing, which are essential for understanding the behavior of the compound under different conditions. The density functional theory has also been used to calculate vibrational frequencies, which are consistent with observed data, indicating the reliability of theoretical methods in predicting physical properties .

Applications De Recherche Scientifique

Growth-Regulating Activity

A derivative of 2,4-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone has been studied for its growth-regulating activity. The compound was prepared via the Mannich reaction and exhibited notable activity in this domain, as identified through NMR spectroscopy (Sharifkanov et al., 2001).

Structural Elucidation in Drug Development

A structural study of a closely related compound showed its promise as an antitubercular drug candidate. The study involved X-ray, variable temperature NMR, and DFT, highlighting the compound's potential in medicinal chemistry (Richter et al., 2022).

Synthesis for Potential Dopamine Agonist Activity

Synthetic approaches to derivatives of this chemical structure have been explored for their potential as dopamine agonists. Although some compounds did not exhibit central nervous system activity, others demonstrated significant dopamine agonist activity in specific assays (Brubaker & Colley, 1986).

Antiviral Evaluation

New derivatives have been evaluated for their antiviral activity, particularly against influenza and human coronavirus. This demonstrates the compound's versatility in developing new classes of antiviral molecules (Apaydın et al., 2020).

Application in Alzheimer's Disease Treatment

Compounds structurally similar to 2,4-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone have been studied for their application in treating dementia of Alzheimer's type. This research focused on M1 muscarinic agonists, highlighting the compound's relevance in neuropharmacology (Tsukamoto et al., 1995).

Water-Soluble Carcinogenic Dye Removal

A Mannich base derivative of this compound has been used in the synthesis of a polymer effective in removing water-soluble carcinogenic azo dyes. This points to its potential application in environmental chemistry and material science (Akceylan et al., 2009).

Propriétés

IUPAC Name |

(2,4-dimethylphenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO3/c1-17-6-7-21(18(2)14-17)22(25)20-5-3-4-19(15-20)16-24-10-8-23(9-11-24)26-12-13-27-23/h3-7,14-15H,8-13,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXWPIBKUVWBIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643314 |

Source

|

| Record name | (2,4-Dimethylphenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone | |

CAS RN |

898761-83-6 |

Source

|

| Record name | (2,4-Dimethylphenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

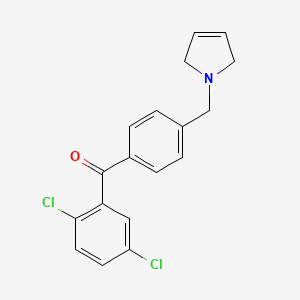

![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1359568.png)

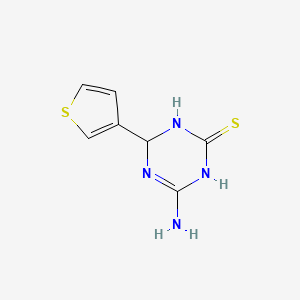

![3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359574.png)

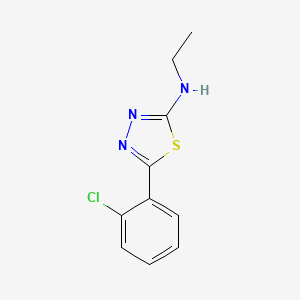

![3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359575.png)

![3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid](/img/structure/B1359577.png)

![4-({[5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1359578.png)

![Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1359582.png)

![2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B1359585.png)